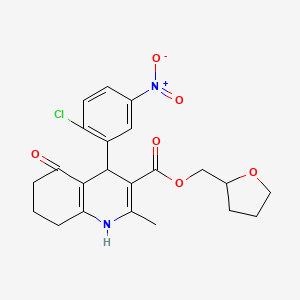

![molecular formula C20H22N2O2 B5057365 diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5057365.png)

diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime is a chemical compound that is derived from oximes and diphenylmethanone . Oximes are a class of compounds in medicinal chemistry known for their applications as antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . Diphenylmethanone, also known as benzophenone, is a widely used building block in organic chemistry .

Synthesis Analysis

The synthesis of oximes like diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime can be achieved through the Beckmann rearrangement . This process involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . The use of m-CPBA as an oxidant in ethyl acetate enables an efficient, rapid oxidation of various aliphatic amines to oximes in high conversion with >90% oxime selectivity at room temperature under catalyst-free conditions .Molecular Structure Analysis

The molecular structure of diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime can be represented by the formula C13H11NO . The structure is also available as a 2D Mol file .Chemical Reactions Analysis

The key chemical reaction involving oximes like diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime is the Beckmann rearrangement . This reaction results in either amides or nitriles, depending on the starting material . The rearrangement of the oxime to the amide is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat .Wirkmechanismus

The mechanism of action for the formation of oximes involves several steps . Initially, the nitrogen adds to the carbonyl carbon, followed by proton transfer . Then, the lone pair of nitrogen displaces the hydroxide in an elimination reaction, and finally, the nitrogen is deprotonated by base to give the oxime . In the Beckmann rearrangement step, the oxime oxygen is protonated by acid . This leads to the formation of OH2+, which is a much better leaving group than OH . The key step is the rearrangement, where the C-C bond breaks, migrating to the nitrogen, forming a new C-N bond and displacing the water as a leaving group .

Zukünftige Richtungen

The future directions for research on diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime could involve exploring its potential applications in medicinal chemistry, given the known applications of oximes . Further studies could also investigate its synthesis, properties, and potential uses in more detail.

Eigenschaften

IUPAC Name |

(benzhydrylideneamino) N-cyclohexylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-20(21-18-14-8-3-9-15-18)24-22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQZBFABJCYPSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)ON=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(benzhydrylideneamino) N-cyclohexylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-iodobenzamide](/img/structure/B5057285.png)

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5057306.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylacetyl)piperazine oxalate](/img/structure/B5057322.png)

amino]benzoyl}amino)benzamide](/img/structure/B5057328.png)

![N-{1-[(anilinocarbonyl)amino]-2,2-dichloroethyl}benzamide](/img/structure/B5057333.png)

![methyl (3-{[2-(dimethylamino)ethyl]amino}-2-pentylcyclopentyl)acetate hydrochloride](/img/structure/B5057338.png)

![4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B5057339.png)

![N-(2,5-dimethylphenyl)-N'-[3-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B5057346.png)

![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5057357.png)

![4-{(2,4-dichlorophenyl)[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5057368.png)

![ethyl [2,2,2-trifluoro-1-[(2-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5057397.png)